(R)-1-(2-Chlorophenyl)ethanol
Description
Significance of Chiral Alcohols in Modern Synthetic Chemistry
Chiral alcohols are organic compounds that are indispensable in modern synthetic chemistry. fiveable.me Their importance stems from the presence of a stereogenic center, a carbon atom bonded to four different substituents, which results in non-superimposable mirror images known as enantiomers. fiveable.me This chirality is a fundamental aspect of many biologically active molecules, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even detrimental.
In contemporary chemical synthesis, chiral alcohols serve as versatile building blocks for creating more complex, enantiomerically pure compounds. fiveable.mea2bchem.com They are widely used in the pharmaceutical, agrochemical, and fine chemical industries. a2bchem.comalfachemic.com The synthesis of these alcohols can be achieved through various methods, including the asymmetric reduction of prochiral ketones, often facilitated by biocatalysts like alcohol dehydrogenases or lipases. wisdomlib.orgsigmaaldrich.com The ability to control the stereochemistry during these synthetic processes is crucial for producing compounds with specific biological activities. fiveable.me Furthermore, chiral alcohols can be transformed into other functional groups such as esters, ethers, amines, and amides, or used to form new carbon-carbon bonds, highlighting their versatility as synthetic intermediates. sigmaaldrich.com
Unique Stereochemical and Structural Attributes of (R)-1-(2-Chlorophenyl)ethanol
This compound is a chiral alcohol characterized by a specific three-dimensional arrangement of its atoms. The "(R)" designation in its name refers to the configuration of the chiral center at the carbon atom bearing the hydroxyl group, as determined by the Cahn-Ingold-Prelog priority rules. fiveable.me This specific stereoisomer has distinct physical and chemical properties compared to its (S)-enantiomer. cymitquimica.com
The structure of this compound features a phenyl ring substituted with a chlorine atom at the ortho-position (position 2) relative to the ethanol (B145695) side chain. The presence and position of this chlorine atom significantly influence the molecule's electronic properties and steric hindrance. This can affect its reactivity, solubility, and how it interacts with other molecules, such as enzymes or chiral catalysts. cymitquimica.com These unique attributes make it a valuable component in asymmetric synthesis, where precise control of stereochemistry is paramount. a2bchem.com
| Property | Value |
| IUPAC Name | (1R)-1-(2-chlorophenyl)ethan-1-ol |
| Molecular Formula | C8H9ClO |
| Molecular Weight | 156.61 g/mol |
| CAS Number | 120466-66-2 |
| Appearance | Colorless to pale yellow liquid or solid |
This table presents key identifiers and physical properties of this compound. cymitquimica.comnih.govachemblock.com
Overview of Research Trajectories and Academic Relevance
Research involving this compound is primarily focused on its application as a chiral building block in asymmetric synthesis. a2bchem.com Scientists utilize this compound as a starting material to construct complex, enantiomerically pure molecules, which are often key intermediates in the development of pharmaceuticals and other specialty chemicals. a2bchem.com Its defined stereochemistry allows for the synthesis of target molecules with high stereoselectivity, which is crucial for their biological function. a2bchem.com
One notable area of research involves its use in the synthesis of chiral ligands for asymmetric catalysis. a2bchem.com These ligands can coordinate with metal centers to create catalysts that can induce chirality in a wide range of chemical transformations. Additionally, studies have explored the enzymatic resolution of racemic 1-(2-chlorophenyl)ethanol (B76255) to isolate the (R)-enantiomer, as well as the asymmetric reduction of 2'-chloroacetophenone (B1665101) to produce it. cjcatal.comresearchgate.net The compound has also been used in the synthesis of planar chiral ruthenium complexes, demonstrating its utility in organometallic chemistry. researchgate.net The academic relevance of this compound lies in its ability to serve as a model system for studying stereoselective reactions and as a practical tool for accessing complex chiral architectures. researchgate.netbiosynth.com
Scope and Organization of the Research Outline
This article is structured to provide a comprehensive yet focused examination of this compound within the context of chemical research. The initial section introduces the broader significance of chiral alcohols in synthetic chemistry, establishing the foundation for understanding the specific importance of the title compound. It then delves into the unique stereochemical and structural features of this compound, highlighting the attributes that make it a valuable tool for chemists.
The subsequent sections will build upon this by detailing its synthesis and applications. The discussion will remain strictly within the realm of chemical research and synthesis, providing detailed findings and data. The article will conclude with a table of all chemical compounds mentioned, ensuring clarity and easy reference for the reader.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(2-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUBOVLGCYUYFX-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120466-66-2 | |
| Record name | (1R)-1-(2-chlorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Methodologies for the Enantioselective Synthesis of R 1 2 Chlorophenyl Ethanol
Chemoenzymatic and Biocatalytic Pathways
Chemoenzymatic and biocatalytic routes offer significant advantages over traditional chemical methods for the synthesis of enantiomerically pure compounds, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov These strategies are particularly effective for producing chiral alcohols like (R)-1-(2-Chlorophenyl)ethanol.
Asymmetric Bioreduction of 2'-Chloroacetophenone (B1665101)
The asymmetric bioreduction of the prochiral ketone 2'-chloroacetophenone to the corresponding (R)-alcohol is a prominent method for synthesizing this compound. This transformation is achieved using various microorganisms or isolated enzymes that exhibit high stereoselectivity.
A diverse range of microorganisms have been identified and engineered to catalyze the asymmetric reduction of 2'-chloroacetophenone with high enantioselectivity. These microorganisms serve as sources of ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), the enzymes responsible for the reduction.
Lactobacillus curvatus : Whole cells of Lactobacillus curvatus have been successfully employed for the enantio-selective bioreduction of 1-(2-chlorophenyl)ethanone to (S)-1-(2-chlorophenyl)ethanol, achieving high yields and excellent enantiomeric excess (>99%). semanticscholar.org While this produces the (S)-enantiomer, it demonstrates the potential of Lactobacillus species in the asymmetric reduction of this substrate.
Escherichia coli strains expressing specific reductases : Recombinant E. coli is a common host for overexpressing specific ketoreductases and alcohol dehydrogenases. This approach allows for high-level production of the desired enzyme, facilitating efficient biocatalysis. Engineered E. coli cells can be used as whole-cell biocatalysts, simplifying the process by providing cofactor regeneration internally. researchgate.net
Candida parapsilosis : This yeast species is a known source of carbonyl reductases with anti-Prelog stereoselectivity, which are capable of producing (S)-alcohols. nih.gov Strains of Candida parapsilosis have been shown to be effective biocatalysts for the asymmetric reduction of various ketones. nih.govnih.gov
Pichia jadinii : While specific studies on the reduction of 2'-chloroacetophenone by Pichia jadinii are not extensively documented, various yeast strains are known to be effective in whole-cell biotransformations for the synthesis of chiral alcohols. researchgate.net
Rhodotorula mucilaginosa : Resting cells of Rhodotorula mucilaginosa have been used for the asymmetric reduction of acetophenone (B1666503) and its derivatives to the corresponding (S)-aromatic secondary alcohols, indicating its potential for similar substrates. nih.gov
Gluconobacter oxydans carbonyl reductase : Carbonyl reductases from Gluconobacter oxydans have been identified and characterized for their ability to enantio-selectively reduce a variety of ketones. openbiotechnologyjournal.com Some of these enzymes have shown excellent enantio-specificity in producing chiral alcohols. openbiotechnologyjournal.com For instance, specific reductases from G. oxydans have been used to produce both (S)- and (R)-alcohols with high enantiomeric excess.
Candida ontarioensis cells : Permeabilized whole cells of Candida ontarioensis have been utilized for the efficient synthesis of (R)-2-chloro-1-(3-chlorophenyl)ethanol, a structurally similar compound, highlighting the potential of this yeast for producing the desired (R)-enantiomer.
| Microorganism/Enzyme Source | Product Enantiomer | Key Findings |
|---|---|---|
| Lactobacillus curvatus | (S) | High yield and >99% enantiomeric excess for the reduction of 1-(2-chlorophenyl)ethanone. semanticscholar.org |
| Engineered Escherichia coli | Varies with expressed enzyme | Effective host for overexpressing specific reductases and facilitating cofactor regeneration. researchgate.net |
| Candida parapsilosis | (S) | Source of anti-Prelog carbonyl reductases. nih.gov |
| Rhodotorula mucilaginosa | (S) | Effective for asymmetric reduction of acetophenone derivatives. nih.gov |
| Gluconobacter oxydans Carbonyl Reductase | (R) or (S) | Versatile reductases with potential for high enantioselectivity. openbiotechnologyjournal.com |
| Candida ontarioensis | (R) | Demonstrated synthesis of a structurally similar (R)-chloroalcohol. |
The activity of ketoreductases and alcohol dehydrogenases is dependent on nicotinamide (B372718) cofactors, typically NADPH or NADH. These cofactors are expensive to use in stoichiometric amounts, making in situ regeneration essential for the economic viability of the biocatalytic process.
NADP+/NADPH regeneration with glucose dehydrogenase : A common and effective method for regenerating NADPH is to couple the primary reduction reaction with the oxidation of glucose to gluconolactone, catalyzed by glucose dehydrogenase (GDH). This system is robust and has been widely applied in both academic and industrial settings. The GDH can be co-expressed in the same host organism or used as a separate enzyme.
Isopropanol (B130326) as a co-substrate : An alternative strategy for cofactor regeneration is the "substrate-coupled" approach, where a secondary alcohol, such as isopropanol, is added to the reaction mixture. The same alcohol dehydrogenase that reduces the target ketone can also oxidize isopropanol to acetone, thereby regenerating the NADPH or NADH cofactor. This method is advantageous due to the low cost of isopropanol and the simplicity of using a single enzyme for both the main reaction and cofactor recycling.
| Cofactor Regeneration Strategy | Mechanism | Advantages |
|---|---|---|
| Glucose Dehydrogenase (GDH) | Coupled enzymatic reaction where GDH oxidizes glucose to regenerate NAD(P)H. | High efficiency, well-established, and robust. |
| Isopropanol as Co-substrate | The primary alcohol dehydrogenase oxidizes isopropanol to acetone, regenerating the cofactor. | Cost-effective, simple (single enzyme system), and isopropanol can also act as a co-solvent. |
To maximize the efficiency and stereoselectivity of the bioreduction, several reaction parameters must be carefully optimized.
pH : The pH of the reaction medium can significantly influence enzyme activity and stability, as well as the ionization state of the substrate and cofactor. semanticscholar.org The optimal pH for the reduction of acetophenone derivatives has been reported to be in the range of 6.5 to 8.0 for various microorganisms. semanticscholar.orgnih.gov
Temperature : Temperature affects the rate of the enzymatic reaction and the stability of the biocatalyst. nih.gov While higher temperatures may increase the reaction rate, they can also lead to enzyme denaturation. Optimal temperatures for such bioreductions are typically in the range of 25-37°C. nih.gov
Agitation and Incubation Time : Proper agitation ensures adequate mixing of the substrate, biocatalyst, and cofactors, which is crucial for efficient mass transfer. semanticscholar.org The incubation time is optimized to achieve the highest possible conversion and enantiomeric excess, with prolonged reaction times sometimes leading to a decrease in enantioselectivity. semanticscholar.org
Substrate Concentration : High substrate concentrations can lead to substrate inhibition or toxicity to the microbial cells, which can decrease the reaction rate and yield. Therefore, the optimal substrate concentration needs to be determined to balance productivity and enzyme stability.
Organic Solvent Effects : The addition of a water-immiscible organic solvent can be beneficial, especially for hydrophobic substrates like 2'-chloroacetophenone. The organic phase can serve as a reservoir for the substrate, reducing its concentration in the aqueous phase and mitigating substrate inhibition. The choice of solvent can also influence the enantioselectivity of the enzyme.
Enzymatic Kinetic Resolution of Racemic 1-(2-Chlorophenyl)ethanol (B76255)
An alternative to asymmetric reduction is the kinetic resolution of racemic 1-(2-chlorophenyl)ethanol. This method involves the use of an enzyme that selectively reacts with one enantiomer of the racemate, allowing for the separation of the two enantiomers.
Lipases are versatile enzymes that can catalyze the enantioselective acylation of alcohols in organic solvents. In a kinetic resolution, a lipase (B570770) is used to acylate one enantiomer of the racemic alcohol at a much higher rate than the other.
Lipozyme TL IM : This immobilized lipase from Thermomyces lanuginosus is a commercially available and widely used biocatalyst for transesterification and interesterification reactions. While specific data on the resolution of 1-(2-chlorophenyl)ethanol using Lipozyme TL IM is limited, its proven efficacy in various transesterification processes suggests its potential for the enantioselective acylation of this alcohol. The reaction would involve the selective acylation of either the (R)- or (S)-enantiomer, leaving the unreacted enantiomer in high enantiomeric purity.
Enantioselective Hydrolysis by Hydrolases
Enzymatic kinetic resolution using hydrolases, particularly lipases, is a widely employed method for the synthesis of enantiopuer alcohols. This technique relies on the enzyme's ability to selectively acylate or hydrolyze one enantiomer of a racemic mixture at a much higher rate than the other. For the production of this compound, the kinetic resolution of racemic 1-(2-chlorophenyl)ethanol can be performed through the enantioselective acylation of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.
Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a versatile and highly selective biocatalyst for the resolution of a wide range of secondary alcohols. In a typical procedure, racemic 1-(2-chlorophenyl)ethanol is dissolved in a non-polar organic solvent, and an acyl donor, such as vinyl acetate (B1210297), is added. The lipase selectively catalyzes the acetylation of (S)-1-(2-chlorophenyl)ethanol, yielding (S)-1-(2-chlorophenyl)ethyl acetate, while the this compound remains largely unreacted. The separation of the resulting alcohol and ester can then be achieved by standard chromatographic techniques. The efficiency of the resolution is determined by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E values (typically >100) are desirable for achieving high enantiomeric excess (ee) of both the product and the remaining substrate.
| Lipase | Acyl Donor | Solvent | Temperature (°C) | E-value | Reference |
| Candida antarctica lipase B (CALB) | Vinyl Acetate | n-Heptane | 60 | >200 | nih.gov |
| Rhizomucor miehei lipase | Vinyl Acetate | n-Heptane | 60 | Moderate | nih.gov |
| Thermomyces lanuginosus lipase | Vinyl Acetate | n-Heptane | 60 | Moderate | nih.gov |
This table presents representative data for the kinetic resolution of a structurally similar substrate, 1-(2-furyl)ethanol, to illustrate the utility of different lipases.
Dynamic Kinetic Resolution Approaches
A significant limitation of conventional kinetic resolution is that the maximum theoretical yield of the desired enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. academie-sciences.fr This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.
In the context of producing this compound, a DKR process would involve the lipase-catalyzed acylation of the (S)-enantiomer, coupled with a racemization catalyst that continuously converts the unreacted this compound back into the racemic mixture. Ruthenium complexes are commonly employed as efficient racemization catalysts for secondary alcohols. acs.orgnih.gov
A typical chemoenzymatic DKR setup involves the racemic alcohol, a lipase such as CALB, an acyl donor, and a ruthenium catalyst in a suitable solvent. acs.orgdiva-portal.org The reaction is stirred at a temperature that allows for both the enzyme and the racemization catalyst to function optimally. The choice of solvent and acyl donor is crucial to ensure compatibility between the two catalytic systems. acs.org Nonpolar solvents are generally preferred. acs.org Through this process, the racemic 1-(2-chlorophenyl)ethanol can be quantitatively converted into the (R)-acetate, which can then be hydrolyzed to afford this compound in high yield and high enantiomeric excess.
| Racemization Catalyst | Enzyme | Acyl Donor | Solvent | Yield (%) | ee (%) | Reference |
| Pentaphenylcyclopentadienyl Ruthenium Complex | Candida antarctica lipase B | p-Chlorophenyl acetate | Toluene | High | >99 | acs.orgdiva-portal.org |
| Shvo's Catalyst | Candida antarctica lipase B | Isopropyl acetate | Toluene | High | High | organic-chemistry.org |
This table illustrates the effectiveness of DKR for secondary alcohols using different ruthenium catalysts.
Asymmetric Catalytic Hydrogenation and Transfer Hydrogenation
Asymmetric hydrogenation and transfer hydrogenation of the corresponding prochiral ketone, 2'-chloroacetophenone, represent highly efficient and atom-economical routes to enantiomerically enriched this compound. These methods utilize chiral transition metal catalysts to stereoselectively deliver hydrogen to the carbonyl group.
Chiral Transition Metal Catalysis (e.g., Ru, Rh, Ir-based systems)
Ruthenium, rhodium, and iridium complexes bearing chiral ligands are the most extensively studied catalysts for the asymmetric hydrogenation of ketones. These catalysts have demonstrated high activity and enantioselectivity for a broad range of substrates. For the reduction of 2'-chloroacetophenone, ruthenium-based catalysts, particularly those of the type [RuCl(p-cymene)((R,R)-TsDPEN)], are highly effective in asymmetric transfer hydrogenation using formic acid/triethylamine or isopropanol as the hydrogen source. Iridium complexes with chiral SpiroPAP ligands have also emerged as powerful catalysts for the asymmetric hydrogenation of ketones under hydrogen gas.
Design and Synthesis of Chiral Ligands and Catalysts (e.g., SpiroPAP ligands, TsDPEN, chiral phosphines)
The success of asymmetric hydrogenation is heavily reliant on the design of the chiral ligand. The ligand creates a chiral environment around the metal center, which dictates the facial selectivity of the hydrogenation.
TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine): This ligand is a cornerstone of asymmetric transfer hydrogenation. The combination of a chiral 1,2-diamine backbone with an N-sulfonyl group creates a bifunctional catalyst when complexed with Ru(II). The NH group of the ligand and the Ru-H hydride participate in a concerted, six-membered transition state to deliver hydrogen to the ketone.
SpiroPAP (Spiro Pyridine-Aminophosphine) Ligands: These ligands feature a rigid spirocyclic backbone which imparts high enantioselectivity. Iridium complexes of SpiroPAP ligands are highly active for the asymmetric hydrogenation of a wide variety of ketones, often with extremely high turnover numbers.
Chiral Phosphines: Bidentate phosphine (B1218219) ligands, such as BINAP and its derivatives, have been instrumental in the development of asymmetric hydrogenation. The C2-symmetry and the atropisomeric chirality of these ligands effectively control the stereochemical outcome of the reaction.
| Catalyst System | Substrate | Hydrogen Source | Yield (%) | ee (%) |
| Ir-SpiroPAP | Aryl Ketones | H₂ | up to 98 | up to 99.8 |
| Ru-(R,R)-TsDPEN | Aryl Ketones | HCOOH/NEt₃ | High | up to 99 |
| Rh-Chiral Diphosphine | Enamides | H₂ | >95 | >95 |
Ligand-Substrate Interactions and Chiral Induction Mechanisms
The mechanism of chiral induction is a complex interplay of steric and electronic interactions between the chiral catalyst and the substrate. In the case of Ru-TsDPEN catalyzed transfer hydrogenation, a key interaction is the formation of a six-membered pericyclic transition state involving the Ru-H, the N-H of the ligand, and the carbonyl of the substrate. The chirality of the diamine backbone dictates the preferred conformation of this transition state, leading to the selective formation of one enantiomer of the alcohol.
For catalysts based on chiral phosphine ligands, the quadrant model is often used to rationalize the enantioselectivity. The phenyl groups on the phosphine ligands create chiral pockets that sterically favor the binding of the substrate in a specific orientation, exposing one face of the carbonyl group to hydrogenation.
Heterogeneous vs. Homogeneous Catalysis for Stereoselective Reduction (e.g., supported catalysts like silver thiolate nanoclusters)
While homogeneous catalysts generally exhibit higher activity and selectivity, their separation from the product mixture can be challenging. Heterogeneous catalysts, on the other hand, offer the advantage of easy recovery and recyclability. A growing area of research is the heterogenization of homogeneous catalysts, which aims to combine the benefits of both systems.
One approach involves immobilizing chiral ligands or catalysts on solid supports. For instance, chiral ligands can be functionalized and attached to silver thiolate nanoclusters. These nanostructured materials can then be used as supports for transition metal catalysts, creating a recoverable system for asymmetric reactions. The precise structure of these nanoclusters allows for a controlled loading of the chiral ligand. While this approach is still developing, it holds promise for creating more sustainable and industrially viable processes for the synthesis of chiral molecules like this compound.
Organocatalytic Asymmetric Reduction Methods
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green and efficient alternative to metal-based catalysts. The asymmetric reduction of the corresponding prochiral ketone, 2'-chloroacetophenone, is a direct and widely employed strategy to obtain this compound. This section delves into the nuances of organocatalytic asymmetric reduction methods, including the roles of chiral Brønsted and Lewis acids, as well as the reductant systems and stereocontrol elements that govern the enantioselectivity of the transformation.
Chiral Brønsted Acid and Lewis Acid Catalysis
Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have proven to be highly effective catalysts for a wide array of asymmetric transformations, including the reduction of ketones. scispace.comnih.govnih.gov These catalysts function by activating the ketone through hydrogen bonding, thereby facilitating a stereoselective hydride transfer from a reductant. The steric environment created by the chiral backbone of the phosphoric acid dictates the facial selectivity of the hydride attack on the carbonyl carbon, leading to the preferential formation of one enantiomer. In the context of producing this compound, a suitably designed (S)-configured chiral phosphoric acid would be expected to favor the formation of the (R)-alcohol.
Chiral Lewis acids, another cornerstone of asymmetric catalysis, activate the ketone by coordinating to the carbonyl oxygen, which enhances its electrophilicity and facilitates a stereocontrolled hydride addition. nih.govtcichemicals.com A prominent class of chiral Lewis acid catalysts for ketone reduction are the oxazaborolidines, famously utilized in the Corey-Bakshi-Shibata (CBS) reduction. tcichemicals.comrsc.orgsigmaaldrich.comwikipedia.org The CBS catalyst, derived from a chiral amino alcohol, coordinates with a borane (B79455) source and the ketone in a highly organized transition state. This assembly directs the hydride transfer from the borane to a specific face of the ketone. For the synthesis of this compound from 2'-chloroacetophenone, an oxazaborolidine prepared from (1S,2R)-1-amino-2-indanol is a suitable catalyst to predict the formation of the (R)-enantiomer. rsc.org
| Catalyst Type | General Mechanism | Key Features for Stereoselectivity |
| Chiral Brønsted Acid (e.g., Chiral Phosphoric Acid) | Activates the ketone via hydrogen bonding with the carbonyl oxygen. | The bulky substituents on the chiral backbone of the acid create a sterically hindered environment, directing the hydride attack to the less hindered face of the ketone. |
| Chiral Lewis Acid (e.g., Chiral Oxazaborolidine - CBS Catalyst) | Coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. | Forms a rigid, chair-like six-membered transition state involving the catalyst, borane, and the ketone, which minimizes steric interactions and dictates the trajectory of hydride delivery. |
Reductant Systems and Stereocontrol Elements
The choice of the reductant is crucial for the success of organocatalytic asymmetric reductions. While boranes are commonly used in conjunction with CBS catalysts, milder and more user-friendly hydride sources are often preferred for Brønsted acid-catalyzed reactions. Hantzsch esters are a widely used class of dihydropyridine-based reducing agents in organocatalytic transfer hydrogenations. kyoto-u.ac.jpdicp.ac.cnmdpi.com They offer the advantage of being stable, easy to handle, and their oxidation byproduct, a pyridine (B92270) derivative, is generally easy to remove from the reaction mixture. In a typical catalytic cycle involving a chiral phosphoric acid, the acid protonates the substrate (ketone), and the Hantzsch ester delivers a hydride to the activated carbonyl, with the stereochemical outcome being governed by the chiral environment of the catalyst.
The stereocontrol in these organocatalytic reductions is a result of the intricate non-covalent interactions within the transition state. nih.govchemrxiv.org For chiral Brønsted acid catalysis, the formation of a ternary complex between the acid, the ketone, and the reductant is proposed. The specific geometry of this complex, stabilized by hydrogen bonding and steric repulsions, determines the facial selectivity of the reduction. Similarly, in CBS reductions, the predictable stereochemical outcome is rationalized by a well-defined transition state model where the larger substituent of the ketone is oriented away from the bulky group of the oxazaborolidine ring to minimize steric hindrance. rsc.org
| Reductant System | Role in the Catalytic Cycle | Factors Influencing Stereocontrol |
| Boranes (e.g., BH3·THF) | Acts as the stoichiometric hydride source, directly delivering the hydride to the ketone coordinated to the CBS catalyst. | The rigid transition state of the CBS reduction, which minimizes steric interactions between the ketone's substituents and the catalyst's chiral framework. |
| Hantzsch Esters | Functions as a biomimetic hydride donor in transfer hydrogenation reactions, often catalyzed by chiral Brønsted acids. | The formation of a well-organized ternary complex involving the chiral acid, the ketone, and the Hantzsch ester, where non-covalent interactions dictate the approach of the hydride. |
Chiral Auxiliary and Substrate-Controlled Syntheses
Beyond catalytic asymmetric reductions, methods that rely on chiral auxiliaries or substrate-inherent chirality offer alternative and powerful strategies for the synthesis of enantiomerically pure this compound. These approaches include diastereoselective additions to chiral ketones, classical resolution of racemic mixtures, and modern chromatographic enantioseparation techniques.
Diastereoselective Addition Reactions to Chiral Ketones
In this strategy, a chiral auxiliary is covalently attached to the ketone precursor, creating a chiral ketone. The subsequent addition of a nucleophile, such as a methyl group equivalent (e.g., methylmagnesium bromide or methyllithium), proceeds diastereoselectively. The existing stereocenter in the chiral auxiliary directs the incoming nucleophile to one of the two prochiral faces of the carbonyl group. The stereochemical outcome is often predictable using established models like the Felkin-Anh or Cram chelation models, which consider the steric and electronic interactions in the transition state. nih.gov After the diastereoselective addition, the chiral auxiliary is cleaved to afford the desired enantiomerically enriched alcohol. While this method can be highly effective, it requires additional synthetic steps for the attachment and removal of the auxiliary.
Resolution by Diastereomeric Salt Formation and Crystallization
Classical resolution remains a widely practiced method for separating enantiomers on both laboratory and industrial scales. This technique involves reacting the racemic 1-(2-chlorophenyl)ethanol with a single enantiomer of a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. nih.govresearchgate.net Due to their different physical properties, these diastereomeric salts often exhibit different solubilities in a given solvent system. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes out of the solution, and after physical separation, the salt is treated with an acid or base to liberate the enantiomerically pure alcohol and recover the resolving agent. Commonly used resolving agents for alcohols include chiral carboxylic acids like tartaric acid and its derivatives (e.g., dibenzoyltartaric acid) or mandelic acid. researchgate.netrsc.org The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization solvent.
| Step | Description | Key Considerations |
| 1. Salt Formation | The racemic alcohol is reacted with an enantiomerically pure chiral resolving agent (e.g., (R,R)-dibenzoyltartaric acid) to form a mixture of two diastereomeric salts. | Stoichiometry of the resolving agent, choice of solvent for the reaction. |
| 2. Fractional Crystallization | The mixture of diastereomeric salts is dissolved in a suitable solvent and allowed to crystallize. The less soluble diastereomer precipitates out of the solution. | Selection of an appropriate crystallization solvent to maximize the solubility difference between the diastereomers. |
| 3. Isolation and Liberation | The crystallized diastereomeric salt is isolated by filtration. The salt is then treated with an acid or base to break the ionic bond, releasing the enantiomerically pure alcohol. | Efficient separation of the crystals, complete cleavage of the salt, and recovery of the resolving agent. |
Chromatographic Enantioseparation Techniques (e.g., preparative chiral HPLC, SFC)
Modern chromatographic techniques offer powerful and versatile methods for the direct separation of enantiomers. Preparative chiral high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are at the forefront of these technologies. nih.govntu.edu.sgresearchgate.netnih.govfagg.besigmaaldrich.comsigmaaldrich.comphenomenex.comnih.govnih.govresearchgate.netrsc.orgbgb-analytik.com
In preparative chiral HPLC , the racemic mixture of 1-(2-chlorophenyl)ethanol is passed through a column containing a chiral stationary phase (CSP). phenomenex.comnih.gov The enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability for a variety of chiral compounds. nih.gov The choice of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol or ethanol (B145695), is critical for achieving optimal separation.
Preparative supercritical fluid chromatography (SFC) has gained significant traction as a greener and often faster alternative to HPLC for chiral separations. nih.govntu.edu.sgfagg.besigmaaldrich.comsigmaaldrich.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of a polar co-solvent (modifier) such as methanol (B129727) or ethanol. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates and faster separations compared to HPLC. The principles of separation are similar to HPLC, relying on the differential interactions between the enantiomers and the CSP.
| Technique | Principle of Separation | Advantages | Key Parameters for Optimization |
| Preparative Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Broad applicability, well-established technology. | Chiral stationary phase, mobile phase composition (solvents and their ratio), flow rate, temperature. |
| Preparative Chiral SFC | Similar to HPLC, but uses a supercritical fluid (e.g., CO2) as the primary mobile phase. | Faster separations, reduced organic solvent consumption (greener), easier solvent removal from the collected fractions. | Chiral stationary phase, co-solvent (modifier) type and percentage, back pressure, temperature, flow rate. |
Stereochemical Characterization and Elucidation of R 1 2 Chlorophenyl Ethanol
Determination of Absolute Configuration
The unambiguous assignment of the absolute configuration of a chiral molecule is a cornerstone of stereochemical analysis. For (R)-1-(2-Chlorophenyl)ethanol, various analytical techniques are employed to elucidate the three-dimensional arrangement of atoms at its stereogenic center. These methods range from definitive crystallographic techniques to spectroscopic and derivatization-based approaches.
Single-Crystal X-ray Diffraction of Chiral Derivatives
Single-crystal X-ray diffraction (XRD) stands as the most definitive method for determining the absolute configuration of a chiral molecule. Since the enantiomers of a compound crystallize in lattices that are mirror images and thus diffract X-rays identically (except for anomalous dispersion effects), a common strategy involves derivatizing the analyte with an enantiomerically pure chiral auxiliary of a known absolute configuration.
This process converts the pair of enantiomers into a pair of diastereomers. Diastereomers possess different physical properties and crystallize in distinct, non-mirror-image crystal lattices. For 1-(2-Chlorophenyl)ethanol (B76255), the alcohol functional group can be reacted with a chiral carboxylic acid to form a diastereomeric ester. A suitable single crystal of one of the diastereomeric products is then grown and analyzed by XRD. The resulting electron density map reveals the complete molecular structure, including the relative stereochemistry of all chiral centers. Since the absolute configuration of the chiral derivatizing agent is already known, the absolute configuration of the 1-(2-Chlorophenyl)ethanol moiety can be unequivocally assigned. nih.gov The Flack parameter, derived from the crystallographic data, is a critical value used to confirm the correctness of the assigned absolute structure. rsc.org
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion, Vibrational Circular Dichroism)
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. rsc.orgcas.cz These methods are non-destructive and provide information about the stereochemical structure of the molecule in solution.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. ORD measures the rotation of the plane of polarized light as a function of wavelength. The resulting spectra, particularly the sign of the Cotton effect in CD, are characteristic of a specific enantiomer and its conformation.
Vibrational Circular Dichroism (VCD): VCD is the infrared analog of electronic CD, measuring the differential absorption of left and right circularly polarized infrared radiation for vibrational transitions. mdpi.com
For this compound, the absolute configuration can be determined by comparing the experimentally measured CD or VCD spectrum with spectra predicted by quantum chemical calculations. mdpi.com A study on the closely related (R)-1-phenylethanol using photoelectron circular dichroism (PECD), another chiroptical technique, demonstrates that these methods are highly sensitive to the stereochemistry of the probed molecule. mpg.de The correlation between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.
Derivatization Methods (e.g., Mosher's ester analysis) for NMR Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but because enantiomers have identical NMR spectra in an achiral solvent, their absolute configuration cannot be directly determined. Derivatization with a chiral derivatizing agent (CDA) overcomes this limitation by converting the enantiomers into diastereomers, which are distinguishable by NMR. nih.gov
Mosher's ester analysis is a widely used NMR-based method for determining the absolute configuration of secondary alcohols. nih.govsemanticscholar.org The alcohol of unknown stereochemistry, such as 1-(2-Chlorophenyl)ethanol, is reacted in separate experiments with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride. This reaction yields a pair of diastereomeric MTPA esters. nih.govoregonstate.edu
In the resulting esters, the substituents on the original alcohol experience different magnetic environments due to the anisotropic effect of the phenyl ring of the MTPA moiety. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage, the absolute configuration of the alcohol can be determined. nih.govlibretexts.org For this compound, the protons of the methyl group and the aromatic protons of the 2-chlorophenyl group would exhibit predictable chemical shift differences, allowing for the assignment of the 'R' configuration.
Table 1: Principle of Mosher's Ester Analysis for this compound This table illustrates the expected chemical shift differences based on the established Mosher's method model. L¹ represents the 2-chlorophenyl group and L² represents the methyl group.
| Protons in Group | Ester Formed | Expected Relative Shielding | Sign of Δδ (δS - δR) | Conclusion for (R)-Alcohol |
|---|---|---|---|---|
| L¹ (2-Chlorophenyl) | (S)-MTPA Ester | Shielded (Upfield Shift) | Negative | Protons in L¹ will have Δδ < 0 |
| L¹ (2-Chlorophenyl) | (R)-MTPA Ester | Deshielded (Downfield Shift) | ||
| L² (Methyl) | (S)-MTPA Ester | Deshielded (Downfield Shift) | Positive | Protons in L² will have Δδ > 0 |
| L² (Methyl) | (R)-MTPA Ester | Shielded (Upfield Shift) |
Assessment of Enantiomeric Purity
Assessing the enantiomeric purity, often expressed as enantiomeric excess (e.e.), is crucial in many applications. This requires analytical methods capable of separating and quantifying the individual enantiomers of 1-(2-Chlorophenyl)ethanol. Chromatographic techniques using a chiral environment are the most common and effective approaches. nih.gov
Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Both chiral GC and HPLC are powerful techniques for separating enantiomers. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Chiral HPLC: This is one of the most widely used methods for enantiomeric separation. nih.gov Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are particularly versatile and effective for a broad range of chiral compounds, including aromatic alcohols. nih.gov A solution containing the racemic or enantioenriched 1-(2-Chlorophenyl)ethanol is passed through the column, and the differential interaction with the CSP causes the (R)- and (S)-enantiomers to elute at different times. The ratio of the peak areas in the resulting chromatogram is used to calculate the enantiomeric purity. A study involving the synthesis of (S)-1-(2-chlorophenyl)ethanol utilized chiral HPLC to monitor the product's optical purity. researchgate.net
Chiral GC: For volatile compounds like 1-(2-Chlorophenyl)ethanol, chiral GC is an excellent alternative. The most common CSPs for GC are based on cyclodextrin (B1172386) derivatives. gcms.cz These CSPs create chiral cavities into which one enantiomer fits better than the other, resulting in separation. Prior to analysis, the alcohol may be derivatized (e.g., by acylation) to improve its volatility and chromatographic behavior. text2fa.ir
Table 2: Representative Chromatographic Conditions for Chiral Separation This table provides examples of typical starting conditions for method development in chiral HPLC and GC for aromatic alcohols.
| Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase / Carrier Gas | Detection Method |
|---|---|---|---|
| HPLC | Polysaccharide-based (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) | Hexane (B92381)/Isopropanol (B130326) or Hexane/Ethanol (B145695) mixtures | UV Absorbance (e.g., at 220 nm) |
| GC | Cyclodextrin-based (e.g., permethylated beta-cyclodextrin) | Helium or Hydrogen | Flame Ionization Detector (FID) |
Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation
Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, offering significant advantages over traditional HPLC. nih.govchromatographyonline.com SFC typically uses supercritical carbon dioxide as the primary component of the mobile phase, often modified with a small amount of an organic solvent like methanol (B129727). selvita.com
The low viscosity and high diffusivity of supercritical fluids allow for much higher flow rates and faster separations than HPLC without a significant loss of efficiency. afmps.be This results in high-throughput analysis, which is highly desirable in many research and industrial settings. chromatographyonline.com For the enantiomeric separation of 1-(2-Chlorophenyl)ethanol, SFC would employ the same types of polysaccharide-based CSPs that are successful in HPLC. The combination of these CSPs with the unique properties of supercritical fluids provides a rapid, efficient, and environmentally friendly ("greener") method for assessing enantiomeric purity. selvita.com
Nuclear Magnetic Resonance Spectroscopy (NMR) with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In a standard achiral solvent, the NMR spectra of two enantiomers, such as (R)- and (S)-1-(2-chlorophenyl)ethanol, are identical. This is because the magnetic environments of the corresponding nuclei in each enantiomer are the same. However, by introducing a chiral auxiliary agent into the NMR sample, it is possible to differentiate between the two enantiomers.
These chiral auxiliaries, often referred to as chiral solvating agents (CSAs) or chiral shift reagents (CSRs), are themselves enantiomerically pure compounds. They interact with the enantiomers of the analyte through rapid and reversible non-covalent interactions (such as hydrogen bonding or dipole-dipole interactions) to form transient diastereomeric complexes. researchgate.netacs.org Since diastereomers have distinct physical and chemical properties, the nuclei within these transient complexes exist in different magnetic environments. kaist.ac.kr This difference results in separate resonance signals for each enantiomer in the NMR spectrum, a phenomenon known as chemical shift non-equivalence (Δδ). The magnitude of this separation allows for the direct quantification of the enantiomeric excess (e.e.) of the sample by comparing the integration of the corresponding signals. researchgate.net
Common types of chiral solvating agents include chiral alcohols like (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol), lanthanide complexes such as Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)3), and various chiral acids and bases. bates.edumdpi.comrsc.org The choice of agent depends on the functional groups present in the analyte. For an alcohol like 1-(2-chlorophenyl)ethanol, agents capable of hydrogen bonding with the hydroxyl group are particularly effective.
Research Findings
The standard ¹H NMR spectrum of (S)-1-(2-Chlorophenyl)ethanol in an achiral solvent (CDCl₃) serves as a baseline, showing single signals for each unique proton environment. The chemical shifts for the key protons are detailed in the table below.
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
|---|---|---|---|
| -CH₃ (Methyl) | 1.50 | Doublet (d) | 6.4 |
| -OH (Hydroxyl) | 2.05 | Singlet (s) | N/A |
| -CH (Methine) | 5.32 | Quartet (q) | 6.4 |
| Ar-H (Aromatic) | 7.20 | Triplet (t) | 7.6 |
| Ar-H (Aromatic) | 7.28–7.34 | Multiplet (m) | N/A |
| Ar-H (Aromatic) | 7.60 | Doublet (d) | 7.6 |
When a chiral solvating agent is added to a racemic mixture of 1-(2-chlorophenyl)ethanol, the signals for the protons near the stereocenter are expected to resolve into two distinct sets, one for the (R)-enantiomer and one for the (S)-enantiomer. The protons most significantly affected are typically the methine (-CH) proton and the methyl (-CH₃) protons due to their proximity to the chiral center where the interaction with the solvating agent occurs.
The following table illustrates the expected outcome of such an experiment, showing the separated signals for the (R) and (S) enantiomers and the resulting chemical shift non-equivalence (ΔΔδ). This data is representative of the technique's application, as specific experimental values for this exact compound are not widely published. The magnitude of the split (ΔΔδ) is dependent on the specific chiral agent used, the solvent, and the concentration.
| Proton Assignment | δ (R)-enantiomer [ppm] | δ (S)-enantiomer [ppm] | Non-Equivalence (ΔΔδ) [ppm] |
|---|---|---|---|
| -CH₃ (Methyl) | 1.49 | 1.51 | 0.02 |
| -CH (Methine) | 5.30 | 5.34 | 0.04 |
By integrating the areas of the resolved peaks—for example, the two doublets corresponding to the methyl groups of the (R) and (S) enantiomers—the ratio of the enantiomers in the mixture can be accurately determined. This makes NMR spectroscopy with chiral shift reagents a valuable and relatively rapid method for assessing the success of asymmetric syntheses or resolution procedures for chiral alcohols like 1-(2-chlorophenyl)ethanol.
Role of R 1 2 Chlorophenyl Ethanol As a Versatile Chiral Building Block in Organic Synthesis
Precursor for the Synthesis of Chiral Ligands and Organocatalysts
The defined stereochemistry of (R)-1-(2-Chlorophenyl)ethanol makes it an excellent precursor for the development of chiral ligands and organocatalysts. These molecules are crucial for inducing enantioselectivity in chemical reactions, where the formation of one enantiomer of a product is favored over the other.
Transformation into Chiral Phosphines, Phosphites, and Oxazolines (e.g., planar chiral Cp*Ru complexes)
The hydroxyl group of this compound can be readily converted into other functionalities, enabling its derivatization into several important classes of chiral ligands.
Chiral Phosphines: A common strategy involves the conversion of the alcohol to a corresponding alkyl halide or tosylate, followed by nucleophilic substitution with a phosphide (B1233454) anion. Alternatively, direct reaction with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (Ph₂PCl), after converting the alcohol to its alkoxide, can yield chiral phosphinite ligands. These ligands are instrumental in coordination chemistry. For instance, chiral phosphines derived from analogous secondary alcohols like (R)-1-phenylethanol are used as auxiliary ligands to resolve racemic mixtures of planar-chiral ruthenium complexes. snnu.edu.cn The reaction of a racemic ruthenium dimer with an enantiopure phosphine (B1218219) ligand produces a mixture of diastereomeric adducts, which can then be separated chromatographically. snnu.edu.cn
Chiral Oxazolines: While the synthesis of oxazolines typically starts from chiral amino alcohols, this compound can serve as a precursor to these key intermediates. acs.org The alcohol can be converted into a chiral amine via methods such as a Mitsunobu reaction with a nitrogen nucleophile followed by reduction. The resulting chiral amine can then be transformed into a β-amino alcohol, which is the direct precursor for constructing the oxazoline (B21484) ring. researchgate.net Phosphino-oxazoline (PHOX) ligands are a prominent class of ligands synthesized through these routes and are widely used in asymmetric catalysis. researchgate.net
The table below summarizes representative transformations for creating ligand precursors from a chiral secondary alcohol.
| Starting Material | Reagent(s) | Product Type | Typical Yield | Ref. |
| (R)-1-Arylethanol | 1. NaH 2. Ph₂PCl | Chiral Phosphinite Ligand | >90% | snnu.edu.cn |
| Chiral Amino Alcohol | 1. 2-Bromobenzonitrile, BuLi 2. Ph₂PCl 3. ZnCl₂ | (Phosphinoaryl)oxazoline | Good | researchgate.net |
| Racemic Ruthenium Complex | Enantiopure Phosphine Ligand | Diastereomeric Ruthenium Adducts | ~50-70% (Separated) | snnu.edu.cn |
Application in Asymmetric Catalysis (e.g., cross-coupling, asymmetric additions)
Ligands derived from this compound are designed for use in a multitude of metal-catalyzed asymmetric reactions. The steric and electronic properties of the ligand, dictated by the chiral backbone of the original alcohol, create a chiral environment around the metal center, enabling high levels of stereocontrol.
Asymmetric Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The use of chiral phosphine ligands, including P-chiral and backbone-chiral variants, is essential for achieving enantioselectivity in these processes. nih.govacs.org Ligands featuring a backbone derived from chiral benzylic alcohols can effectively control the stereochemical outcome of the reaction.
Asymmetric Additions: The addition of nucleophiles to prochiral electrophiles is a fundamental transformation in organic synthesis. Chiral ligands are employed to control the facial selectivity of the attack. For example, chiral oxazoline-based ligands are highly effective in copper-catalyzed conjugate additions and zinc-mediated additions of organometallic reagents to aldehydes. mdpi.com Similarly, planar-chiral ruthenium complexes, which can be synthesized using chiral phosphines, are effective catalysts for enantioselective C-H activation and annulation reactions. rsc.org
The performance of catalysts bearing ligands analogous to those derived from this compound is highlighted below.
| Reaction Type | Catalyst System | Substrates | Enantiomeric Excess (ee) | Ref. |
| Asymmetric C–H Activation | Planar-chiral Ru(II) Complex | N-methoxy-benzamide + N-vinyl-pivaloyl amide | 40–80% | rsc.org |
| Asymmetric Allylic Alkylation | Pd(II) / Chiral Ferrocenyl Phosphine | 1,3-Diphenylallyl acetate (B1210297) + Dimethyl malonate | 92% | rsc.org |
| Asymmetric [3+2] Cycloaddition | Pd(0) / tBu-PHOX Ligand | Nitrobenzofuran + Dimethyl maleate | 75–94% | acs.org |
Key Intermediate in the Stereoselective Construction of Complex Organic Scaffolds
Beyond its role as a ligand precursor, this compound is a key intermediate for building complex molecular architectures where the stereochemistry of the alcohol is transferred to new products through a variety of stereospecific transformations.
Stereospecific Transformations of the Hydroxyl Group (e.g., Mitsunobu reaction, tosylation, oxidation)
The hydroxyl group is a versatile functional handle that can be stereospecifically converted into other groups, often with predictable stereochemical outcomes.
Mitsunobu Reaction: This reaction allows for the conversion of a secondary alcohol into esters, ethers, or azides with complete inversion of stereochemistry. nih.gov Reacting this compound with a nucleophile (e.g., a carboxylic acid or phthalimide) in the presence of triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) results in the corresponding (S)-configured product via an Sₙ2 mechanism. thieme-connect.com
Tosylation: The alcohol can be converted into a tosylate by reaction with p-toluenesulfonyl chloride (TsCl), typically in the presence of a base like pyridine (B92270). researchgate.net This transformation proceeds with retention of configuration at the stereocenter, converting the poor leaving group (-OH) into an excellent one (-OTs). The resulting (R)-tosylate is a versatile electrophile for Sₙ2 reactions, which proceed with inversion of configuration.
Oxidation: Oxidation of the secondary alcohol functionality yields the corresponding ketone, 2'-chloroacetophenone (B1665101). This reaction, which can be carried out using reagents like pyridinium (B92312) chlorochromate (PCC) or under Swern or Jones oxidation conditions, proceeds with retention of the original molecule's core structure but removes the stereogenic center. rsc.org The resulting prochiral ketone can then be used in subsequent stereoselective reduction or addition reactions.
| Transformation | Reagent(s) | Key Feature | Stereochemical Outcome |
| Mitsunobu Esterification | Carboxylic Acid, PPh₃, DEAD | Sₙ2 displacement | Inversion of configuration |
| Tosylation | TsCl, Pyridine | Activation of -OH group | Retention of configuration |
| Oxidation | PCC or Jones Reagent | Formation of ketone | Loss of stereocenter |
Formation of Chiral Amines (e.g., from 2-chlorostyrene (B146407) oxide derivatives)
This compound is a valuable precursor for the synthesis of enantiopure amines and amino alcohols, which are common motifs in pharmaceuticals. A robust synthetic route involves the initial conversion of the alcohol to an epoxide. This can be achieved through dehydration to form 2-chlorostyrene, followed by stereoselective epoxidation. The resulting chiral 2-chlorostyrene oxide can then undergo regioselective ring-opening with a variety of nitrogen nucleophiles (e.g., ammonia, primary amines, or azide) to yield chiral β-amino alcohols. This nucleophilic attack on the epoxide occurs via an Sₙ2 mechanism, allowing for precise control of the stereochemistry of the final product.
Stereoselective Formation of Ethers, Esters, and Carbon-Carbon Bonds
The chiral scaffold of this compound can be elaborated through the stereoselective formation of new bonds at the carbinol carbon.
Ethers: Chiral ethers can be synthesized under conditions that preserve the stereocenter. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by an Sₙ2 reaction with an alkyl halide, proceeds with retention of configuration. acs.org
Esters: Esterification can be achieved through several methods. Reaction with an acyl chloride or anhydride (B1165640) in the presence of a base, or Fischer esterification with a carboxylic acid under acidic conditions, proceeds with retention of stereochemistry. As mentioned previously, the Mitsunobu reaction provides the corresponding ester with inversion of configuration. thieme-connect.com
Carbon-Carbon Bonds: To form new C-C bonds, the hydroxyl group is typically first converted into a better leaving group, such as a tosylate or a halide, with retention of configuration. The resulting electrophile can then react with organometallic nucleophiles, such as Grignard reagents or organocuprates, in a cross-coupling reaction to form a new C-C bond with inversion of stereochemistry. acs.org
Exploration in Reaction Methodology Development
The development of novel and efficient stereoselective reactions is a cornerstone of modern organic chemistry. Chiral building blocks like this compound play a pivotal role in this endeavor, serving as valuable starting materials or chiral auxiliaries to control the three-dimensional arrangement of atoms in newly formed molecules. Researchers have investigated the incorporation of the (R)-1-(2-chlorophenyl)ethyl moiety into various molecular frameworks to assess its ability to direct the stereochemical course of a reaction.
Substrate Scope and Limitations in Chiral Reactions
The effectiveness of a chiral building block is often determined by its performance across a range of different substrates. Understanding the substrate scope and inherent limitations of reactions involving this compound is crucial for its practical application in synthesis.
While specific data on the broad substrate scope of reactions directly employing this compound as a chiral auxiliary is not extensively documented in publicly available research, general principles of asymmetric synthesis allow for extrapolation of its likely behavior. For instance, when used to form chiral esters or ethers that subsequently undergo reactions such as enolate alkylation or Diels-Alder cycloadditions, the steric and electronic nature of the substrates would be critical.
Table 1: Anticipated Substrate Suitability in Reactions Mediated by the (R)-1-(2-chlorophenyl)ethyl Moiety
| Reaction Type | Favorable Substrates | Potentially Limiting Substrates | Rationale for Limitations |
| Enolate Alkylation | Simple alkyl halides (e.g., methyl iodide, ethyl bromide) | Bulky alkyl halides (e.g., isopropyl iodide, tert-butyl bromide) | Increased steric hindrance from the bulky 2-chlorophenyl group and the alkyl halide can impede the approach of the electrophile, leading to lower yields and/or reduced diastereoselectivity. |
| Aldol Additions | Unhindered aliphatic and aromatic aldehydes | Sterically demanding aldehydes (e.g., pivalaldehyde, 2,4,6-trimethylbenzaldehyde) | Significant steric clash between the chiral auxiliary and the bulky aldehyde can disfavor the transition state, resulting in poor reactivity or selectivity. |
| Diels-Alder Reactions | Electron-deficient dienophiles with activating groups | Sterically hindered or electron-rich dienophiles | The facial selectivity directed by the chiral auxiliary may be overcome by unfavorable steric interactions or mismatched electronic demands between the diene and dienophile. |
Limitations in these reactions often arise from steric hindrance. The 2-chlorophenyl group, while effective at creating a specific chiral environment, can also present a significant steric barrier. This can be particularly problematic when either the substrate or the reagent is also sterically demanding, leading to slow reaction rates or a lack of selectivity. Furthermore, the electronic properties of the substrates can influence reactivity and selectivity, although this is a general consideration in organic reactions and not a limitation specific to this chiral building block.
Stereochemical Influence on Reaction Outcomes
The primary function of a chiral building block like this compound is to control the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer over others. The (R)-configuration at the benzylic carbon establishes a chiral environment that can effectively bias the approach of incoming reagents.
In a typical application as a chiral auxiliary, this compound would be covalently attached to a prochiral substrate. The resulting diastereomeric intermediate then undergoes a stereoselective transformation. The steric bulk of the 2-chlorophenyl group is expected to block one face of the reactive center, forcing the reagent to attack from the less hindered face. After the reaction, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched product.
For example, in a hypothetical diastereoselective reduction of a ketone tethered to the (R)-1-(2-chlorophenyl)ethyl group, the approach of the hydride reagent would be directed to one of the two diastereotopic faces of the carbonyl group. This facial bias is a direct consequence of the steric and electronic environment created by the chiral moiety. The resulting alcohol would be formed as a mixture of diastereomers, with one predominating. The ratio of these diastereomers is a direct reflection of the stereochemical influence of the this compound-derived group.
Mechanistic and Computational Investigations Pertaining to R 1 2 Chlorophenyl Ethanol Syntheses and Transformations
Elucidation of Reaction Mechanisms in Stereoselective Syntheses
Understanding the intricate details of reaction mechanisms is paramount for controlling the stereochemical outcome of a synthesis. For (R)-1-(2-Chlorophenyl)ethanol, this involves studying the asymmetric reduction of its prochiral precursor, 2'-chloroacetophenone (B1665101). Various techniques, including computational modeling and isotopic labeling, are employed to map out the reaction coordinates and identify the factors governing enantioselectivity.
Transition State Modeling and Energy Profile Analysis
The stereoselectivity of a chemical reaction is often determined at the transition state, the highest energy point along the reaction coordinate. Transition state modeling, typically employing Density Functional Theory (DFT) and ab initio methods, allows for the in-silico examination of these fleeting structures. By calculating the energies of the transition states leading to the (R) and (S) enantiomers, the enantiomeric excess (ee) of a reaction can be predicted.
In the context of the asymmetric reduction of acetophenone (B1666503) derivatives, including 2'-chloroacetophenone, computational studies have explored the mechanisms of various catalytic systems. For instance, in the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst, the mechanism involves the coordination of borane (B79455) to the nitrogen of the catalyst, followed by the coordination of the ketone to the endocyclic boron atom. The transfer of a hydride ion then occurs through a six-membered transition state. The stereochemical outcome is dictated by the facial selectivity of the ketone's approach to the catalyst-borane complex, which is governed by steric interactions between the ketone's substituents and the catalyst's chiral scaffold. DFT calculations have been instrumental in visualizing these transition states and rationalizing the high enantioselectivities observed. researchgate.net
Similarly, for enzyme-catalyzed reductions, such as those employing alcohol dehydrogenases (ADHs), QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often used. These hybrid methods treat the reactive center (the substrate, cofactor, and key active site residues) with a high level of quantum mechanics, while the rest of the protein is modeled using classical molecular mechanics. This approach allows for the study of the reaction within the complex enzymatic environment. For secondary alcohol dehydrogenases, these studies have elucidated a multi-step mechanism typically involving proton transfer from the substrate to a basic residue followed by hydride transfer from the nicotinamide (B372718) cofactor (NADH or NADPH). The calculated energy barriers for the competing pathways leading to the (R) and (S) products can successfully reproduce and explain the experimentally observed enantioselectivities.
While specific transition state models for the synthesis of this compound are not extensively reported in the literature, the principles derived from studies on analogous acetophenone derivatives are directly applicable. The steric and electronic properties of the chlorine substituent on the phenyl ring of 2'-chloroacetophenone would play a crucial role in influencing the geometry and energy of the transition states, thereby determining the enantiomeric outcome of the reduction.
| Ketone Substrate | Catalytic System | Computational Method | Predicted Major Enantiomer | Predicted Enantiomeric Excess (% ee) | Reference |
|---|---|---|---|---|---|
| Acetophenone | Oxazaborolidine/BH3 (CBS Reduction) | DFT (B3LYP) | (S)-1-phenylethanol | >95 | researchgate.net |
| Acetophenone | Ru(II)-TsDPEN Catalyst | DFT | (R)-1-phenylethanol | Not specified | nih.gov |
| Generic Aryl Ketone | Alcohol Dehydrogenase | QM/MM | Dependent on enzyme and substrate | Qualitative agreement with experiment | acs.org |
Isotopic Labeling Studies for Pathway Delineation (e.g., 1-deuterio-1-(2-chlorophenyl)ethanol)
Isotopic labeling is a powerful experimental technique used to trace the pathways of atoms and bonds during a chemical reaction. By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), and analyzing the position of the isotope in the product, the reaction mechanism can be delineated.
In the context of the synthesis of this compound, isotopic labeling studies can provide valuable insights into the hydride transfer step. For example, using a deuterated reducing agent, such as borodeuteride (BD4-) or a deuterated cofactor (NADPD), in the reduction of 2'-chloroacetophenone would result in the formation of 1-deuterio-1-(2-chlorophenyl)ethanol. The stereochemical position of the deuterium atom in the final product can be determined using techniques like NMR spectroscopy or mass spectrometry. This information can confirm the facial selectivity of the hydride attack on the prochiral ketone.
Furthermore, kinetic isotope effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, can be used to determine the rate-limiting step of the reaction. For the reduction of ketones, a primary KIE (kH/kD > 1) is often observed when the C-H(D) bond to the incoming hydride is broken in the rate-determining step. In base-catalyzed hydrogenations of ketones, the use of D2 instead of H2 has been shown to lead to a rapid isotope exchange with the solvent, and the degree of deuteration in the product alcohol can provide insights into the reaction mechanism, suggesting a six-membered cyclic transition state involving the hydrogen molecule, the base, and the ketone. nih.gov
While specific isotopic labeling studies for the synthesis of this compound are not prominently featured in the literature, the principles are well-established from studies on similar systems, such as the asymmetric reduction of acetophenone. These studies have been crucial in confirming the mechanisms of both chemical and enzymatic ketone reductions.
Quantum Chemical Calculations and Molecular Dynamics Simulations
Quantum chemical calculations and molecular dynamics simulations provide a molecular-level understanding of the factors that govern the stereochemical outcome of reactions and the interactions between molecules.
Prediction of Enantioselectivity and Diastereoselectivity
As mentioned in section 5.1.1, quantum chemical calculations, particularly DFT, are instrumental in predicting the enantioselectivity of asymmetric reactions. By calculating the energy difference (ΔΔG‡) between the transition states leading to the two enantiomers, the enantiomeric ratio can be predicted using the following equation:
ee = 100 * (e^(-ΔΔG‡/RT) - 1) / (e^(-ΔΔG‡/RT) + 1)
where R is the gas constant and T is the temperature.
For the synthesis of this compound via the reduction of 2'-chloroacetophenone, such calculations would involve modeling the interaction of the ketone with the chiral catalyst or enzyme active site. The accuracy of these predictions is highly dependent on the level of theory and the model used to represent the system. For enzymatic reactions, QM/MM approaches are generally required to account for the influence of the protein environment. acs.org
Machine learning models are also emerging as a powerful tool for predicting the enantioselectivity of chemical reactions. These models are trained on large datasets of experimental results and can learn complex relationships between the structures of the substrate, catalyst, and the resulting stereochemical outcome.
Understanding Chiral Recognition and Induction Phenomena
Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral molecule. This is the fundamental principle behind enantioselective catalysis and chiral separations. Molecular dynamics (MD) simulations are a powerful tool for studying these phenomena. MD simulations model the movement of atoms and molecules over time, allowing for the observation of the dynamic interactions between a chiral host (e.g., a catalyst, an enzyme, or a chiral stationary phase) and the enantiomers of a chiral guest.
In the context of this compound, MD simulations could be used to study its interaction with a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase used in chromatography. These simulations can reveal differences in the binding modes, interaction energies, and residence times of the (R) and (S) enantiomers within the chiral host. For instance, studies on the interaction of α-phenylethanol with β-cyclodextrin have shown that both enantiomers can enter the hydrophobic cavity of the cyclodextrin, but they adopt different orientations, leading to enantioselective recognition. researchgate.net
Chiral induction, on the other hand, refers to the transfer of chirality from a chiral catalyst or auxiliary to a prochiral substrate during a chemical reaction. Computational methods can help to understand how the chiral environment of the catalyst directs the approach of the substrate, leading to the preferential formation of one enantiomer.
Binding Site Analysis in Enzyme-Substrate Complexes
For enzymatic syntheses of this compound, understanding the interactions between the substrate (2'-chloroacetophenone) and the enzyme's active site is crucial for explaining and engineering stereoselectivity. Molecular docking and MD simulations are the primary computational tools used for this purpose.
Molecular docking predicts the preferred binding orientation of a substrate within an enzyme's active site. This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for substrate recognition and positioning. For alcohol dehydrogenases, the active site typically contains a catalytic zinc ion and a binding pocket for the nicotinamide cofactor. Docking studies can show how the substituents on the acetophenone ring, such as the ortho-chloro group, influence the binding mode and orient the carbonyl group for stereospecific hydride attack. nih.gov
MD simulations of the enzyme-substrate complex can provide a more dynamic picture of the binding event. These simulations can reveal conformational changes in both the enzyme and the substrate upon binding and can be used to calculate the binding free energy for each enantiomer. Analysis of the simulation trajectories can identify the specific amino acid residues that play a key role in stereorecognition. For example, modeling studies of Drosophila alcohol dehydrogenase have suggested that conformational changes in a substrate-binding loop are critical for substrate binding and catalysis.
| Enzyme/Organism | Key Residues | Role in Catalysis/Binding | Reference |
|---|---|---|---|
| Horse Liver Alcohol Dehydrogenase | Cys46, His67, Cys174 | Coordination of the catalytic zinc ion | rcsb.org |
| Drosophila Alcohol Dehydrogenase | Thr192/Lys192 | Located in the substrate-binding loop, influences catalytic properties | |
| Thermoanaerobacter brockii Secondary ADH | Residues defining small and large binding pockets | Determine stereoselectivity | acs.org |
Kinetic Studies and Thermodynamic Parameters of Chiral Reactions
Detailed Research Findings
Further insights into the enzymatic kinetics of related reactions can be drawn from studies on ketoreductases. For instance, research on a mutant short-chain dehydrogenase/reductase from Novosphingobium aromaticivorans (NaSDR) demonstrated its efficacy in reducing a structurally similar substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone. The mutant enzyme, NaSDR-G145A/I199L, exhibited a maximum reaction velocity (Vmax) of 6.32 U mg⁻¹ and a Michaelis constant (Km) of 0.23 mM towards this substrate. In comparison, the wild-type NaSDR showed a Vmax of 2.58 U mg⁻¹ and a Km of 0.38 mM, indicating that the mutant possessed both higher catalytic activity and greater substrate affinity. While these values are not for the direct precursor of this compound, they provide a valuable reference for the kinetic behavior of enzymes in the asymmetric reduction of haloacetophenones.
Computational studies, though not found specifically for this compound, are powerful tools for probing the thermodynamics of chiral syntheses. Density Functional Theory (DFT) calculations, for example, can be employed to determine the energies of reactants, transition states, and products. This allows for the calculation of reaction enthalpies and activation energies, providing a theoretical basis for the observed enantioselectivity. The stereochemical outcome of such reactions is determined by the difference in the activation energies of the transition states leading to the (R) and (S) enantiomers. A lower activation energy for the transition state leading to the (R)-enantiomer results in its preferential formation.
The following interactive data tables summarize the kinetic parameters found in the literature for the reduction of 2'-chloroacetophenone and a related substrate.
Table 1: Kinetic Model Parameters for the Asymmetric Bioreduction of 2'-Chloroacetophenone by Saccharomyces cerevisiae B5
| Parameter | Value | Unit |
| Maximum Reaction Rate (vₘ) | 5.0×10⁻⁴ | mol·L⁻¹·h⁻¹ |
| Kinetic Constant (k₁) | 1.5×10⁻⁶ | mol·L⁻¹·h⁻¹ |
| Kinetic Constant (k₂) | 3.0×10⁻³ | mol·L⁻¹·h⁻¹ |
Data sourced from a study on the asymmetric reduction of 2'-chloroacetophenone, which produces the enantiomer of the target compound.
Table 2: Enzymatic Kinetic Parameters for the Reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone by NaSDR and its Mutant
| Enzyme | Vmax | Km |
| Wild-Type NaSDR | 2.58 U mg⁻¹ | 0.38 mM |
| Mutant NaSDR-G145A/I199L | 6.32 U mg⁻¹ | 0.23 mM |
These parameters are for a structurally similar substrate and provide comparative insights into the enzymatic kinetics.
Emerging Research Directions and Future Perspectives for R 1 2 Chlorophenyl Ethanol
Development of Sustainable and Green Chemistry Approaches
A major thrust in modern chemical synthesis is the adoption of green chemistry principles to minimize environmental impact. acs.org For (R)-1-(2-Chlorophenyl)ethanol, this involves moving away from hazardous reagents and solvents towards more benign and sustainable alternatives.
Solvent-Free Reactions and Aqueous Media Catalysis
The use of water as a solvent is a cornerstone of green chemistry. Biocatalytic reductions of the precursor ketone, 2-chloroacetophenone (B165298), are often performed in aqueous buffer systems. matthey.com For instance, the asymmetric bioreduction of 1-(2-chlorophenyl) ethanone (B97240) has been successfully demonstrated using whole-cell biocatalysts like Lactobacillus curvatus in environmentally friendly conditions. researchgate.net While this particular study focused on the (S)-enantiomer, the principles are directly applicable to the synthesis of the (R)-form using appropriate enzymes.
Recent research also explores the use of novel aqueous systems to improve substrate solubility and enzyme stability. One promising approach is the use of aqueous solutions containing natural deep eutectic solvents (NADES), which are composed of natural compounds like choline (B1196258) chloride and polyols. nih.gov These systems have been shown to enhance the bioreduction of hydrophobic ketones, offering a greener alternative to traditional organic co-solvents. nih.gov
Solvent-free synthesis represents an ideal green chemistry scenario, reducing waste and simplifying product isolation. tudelft.nl While specific solvent-free methods for this compound are still an emerging area, the development of techniques like mechanochemistry (ball milling) and thermal activation for other condensation and cyclization reactions showcases the potential of this approach. tudelft.nl
Immobilized Enzymes and Catalysts for Reusability (e.g., CLEAs, spore encapsulation, metal-macrocycle frameworks)
To improve the economic feasibility and sustainability of enzymatic processes, catalyst reusability is paramount. Enzyme immobilization addresses this by confining the biocatalyst to a solid support, allowing for easy separation from the reaction mixture and repeated use.
Spore Encapsulation: A novel and robust method involves the microencapsulation of enzymes within yeast spores. nih.gov In one study, a carbonyl reductase (for the synthesis) and a glucose dehydrogenase (for cofactor regeneration) were co-encapsulated in Saccharomyces cerevisiae spores. nih.govnih.gov This system successfully catalyzed the reduction of 2-chloroacetophenone to this compound. nih.gov The spore encapsulation provided significant protection to the enzymes, allowing them to function under extreme temperature and pH conditions and be recycled for up to six times with over 70% yield and 99% enantioselectivity. nih.govnih.gov
Cross-Linked Enzyme Aggregates (CLEAs): CLEAs are produced by precipitating an enzyme from solution and then cross-linking the resulting physical aggregates. tudelft.nl This carrier-free immobilization technique is simple, cost-effective, and often results in highly stable biocatalysts. nih.govmdpi.com The technology has been demonstrated for the synthesis of the related (S)-1-(2-chlorophenyl) ethanol (B145695), where an aldo-keto reductase (AKR) and an alcohol dehydrogenase (ADH) were immobilized. researchgate.net The reusability of such systems is a key advantage, with studies showing catalysts retaining over 80% of their initial activity after multiple cycles. researchgate.net
| Immobilization Method | Enzymes | Key Advantages | Reported Reusability | Reference |
|---|---|---|---|---|
| Spore Encapsulation | Carbonyl Reductase II & Glucose Dehydrogenase | High resistance to extreme temperature and pH; enhanced stability. | Recycled 4-6 times with >70% yield. | nih.gov |
| Cross-Linked Enzyme Aggregates (CLEAs) | Aldo-Keto Reductase (AKR) & Alcohol Dehydrogenase (ADH) | Carrier-free, simple preparation, high catalyst productivity. | Retained 80% activity after 6 cycles. | researchgate.net |
Integration with Flow Chemistry and Microreactor Technology
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. researchgate.neteuropa.eu These benefits include superior heat and mass transfer, enhanced safety due to small reaction volumes, and the potential for straightforward automation and scalability. acs.org
While specific applications for the synthesis of this compound are still in development, the integration of this technology is a logical next step. For instance, multi-step syntheses of active pharmaceutical ingredients have been successfully telescoped into continuous flow processes, eliminating the need for intermediate purification steps. acs.org A flow system for producing this compound could involve pumping the 2-chloroacetophenone substrate and a reducing agent through a heated reactor coil for a chemical synthesis, or through a packed-bed reactor containing an immobilized biocatalyst for an enzymatic process. This approach would allow for precise control over reaction parameters like temperature and residence time, leading to optimized yield and purity. acs.orgthieme-connect.de
Advanced Characterization Techniques for In-Situ Monitoring of Chiral Reactions (e.g., ReactIR)
The optimization of chiral syntheses can be greatly accelerated by advanced analytical techniques that allow for real-time, in-situ monitoring of the reaction progress. Fourier Transform Infrared (FTIR) spectroscopy, particularly with Attenuated Total Reflectance (ATR) technology like ReactIR, is a powerful tool for this purpose. durham.ac.uk
By inserting a probe directly into the reaction vessel or integrating a flow cell into a continuous reactor, ReactIR can track the concentration of reactants, products, and intermediates in real-time by monitoring their characteristic infrared absorption bands. durham.ac.uk For the synthesis of this compound, one could monitor the disappearance of the ketone carbonyl (C=O) stretch of 2-chloroacetophenone and the appearance of the alcohol hydroxyl (O-H) stretch of the product. This data provides immediate insight into reaction kinetics and conversion, enabling rapid optimization of process parameters without the need for offline sampling and analysis. durham.ac.uk
Exploration of Novel Biocatalytic Systems with Enhanced Robustness and Specificity
The performance of biocatalytic processes hinges on the capabilities of the enzyme used. A significant area of research is the discovery and engineering of novel biocatalysts with properties tailored for industrial applications, such as high stability, activity, and stereoselectivity.
Researchers are actively screening diverse microbial sources to identify new alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) with activity towards 2-chloroacetophenone. kfupm.edu.saresearchgate.net Furthermore, protein engineering techniques are being employed to enhance the performance of existing enzymes. For example, mutants of the secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) have been developed to control the stereochemical outcome of the reduction of 2-haloacetophenones. nih.gov By making specific amino acid substitutions near the active site, scientists can flip the enzyme's stereopreference from producing the (S)-alcohol to the desired (R)-alcohol. nih.gov Similarly, engineering an ADH from Lactobacillus kefiri (LkADH) has been shown to improve its activity and stereoselectivity toward bulky ketones, which is relevant for precursors like 2-chloroacetophenone. rsc.orgacs.org
Systems that exhibit enhanced robustness are also a key focus. The previously mentioned spore encapsulation is one such strategy, creating a biocatalyst that can withstand harsh process conditions. nih.gov
| Enzyme System | Modification | Target Substrate Class | Improvement | Reference |
|---|---|---|---|---|
| TeSADH (from T. pseudethanolicus) | Site-directed mutagenesis (e.g., P84S/A85G) | 2-Haloacetophenones | Altered/reversed stereopreference to produce (R)-alcohols. | nih.gov |
| LkADH (from L. kefiri) | Site-directed mutagenesis | Diaryl ketones | Enhanced activity and stereoselectivity. | rsc.org |
| Carbonyl Reductase II (from C. parapsilosis) | Spore co-encapsulation with GDH | Phenyl-ring-containing ketones | Enhanced stability (pH, temp) and reusability. | nih.gov |
Design of Next-Generation Chiral Catalysts with Superior Performance
Beyond biocatalysis, the design of novel chemo-catalysts for the asymmetric reduction of ketones remains a vibrant field of research. The goal is to develop catalysts that are highly active, selective, and operate under mild conditions, rivaling the performance of enzymes.
The rational design of these catalysts often relies on fundamental principles of organic chemistry and coordination chemistry. monash.edu Strategies include the development of modular chiral ligands that can be fine-tuned to create an optimal chiral environment around a metal center (e.g., Ruthenium, Rhodium, Iridium). ims.ac.jpnih.gov Concepts such as C2-symmetry have been historically important in ligand design. nih.gov More recent approaches focus on non-covalent interactions, such as hydrogen bonding and halogen bonding, to precisely control the orientation of the substrate in the catalyst's active site, thereby dictating the stereochemical outcome. ims.ac.jp
The development of new axially chiral biphenyl (B1667301) ligands and chiral phosphoric acids are examples of this design philosophy. chemrxiv.org By systematically modifying the steric and electronic properties of the catalyst, researchers can optimize its performance for specific substrates like 2-chloroacetophenone, paving the way for a new generation of highly efficient and selective catalysts for the synthesis of this compound. chemrxiv.org
Q & A
Q. What are the common synthetic routes for (R)-1-(2-Chlorophenyl)ethanol in laboratory settings?
this compound is synthesized via enantioselective reduction of its ketone precursor, 2-chloroacetophenone. Key methods include:
- Biocatalytic reduction : Alcohol dehydrogenases (ADHs) coupled with cofactor regeneration systems (e.g., NADPH) achieve high enantiomeric excess (ee >99.9%). Cross-linked enzyme aggregates (CLEAs) or ordered cross-linked enzymes (O-CLEs) enhance efficiency, yielding 93% product in 14 hours .
- Whole-cell biocatalysts : Recombinant E. coli expressing ADHs enable scalable synthesis with reduced purification steps .
Q. How is the enantiomeric purity of this compound verified?
Chiral HPLC is the gold standard. For example:
Q. What are the key physical and chemical properties of this compound?
Advanced Research Questions
Q. What strategies improve catalytic efficiency in enzymatic synthesis of this compound?
- Enzyme engineering : Ordered cross-linking (O-CLEs) of ADH and ketoreductase (AKR) improves cofactor (NADPH) regeneration, achieving a catalytic efficiency (kcat/KM) of 11.36 S⁻¹ mM⁻¹, 22× higher than random cross-linking (CLEAs) .
- Reaction optimization : Lowering substrate inhibition by controlled feeding of 2-chloroacetophenone and maintaining pH 7.0–7.5 enhances yield .
Q. How do structural modifications of this compound influence its applications in asymmetric catalysis?
- Aromatic ring substitution : Electron-withdrawing groups (e.g., Cl) stabilize intermediates via intramolecular O–H⋯N hydrogen bonding, critical for chiral aminophenol synthesis .
- Hydroxyl group derivatization : Etherification or esterification alters steric hindrance, affecting enantioselectivity in catalytic cycles .
Q. What are the challenges in reconciling contradictory data on reaction yields across different synthetic methods?
Q. How is this compound utilized in pharmaceutical intermediate synthesis?
- Cenobamate precursor : It is a key chiral building block for cenobamate, an anticonvulsant drug. The tetrazole moiety in its derivative (CAS 1259059-77-2) enhances metabolic stability .
- Asymmetric induction : Derivatives like 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol serve as chiral ligands in enantioselective catalysis .
Methodological Considerations
Q. What analytical techniques complement chiral HPLC for characterizing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
